1-Bromohexane-d13
Overview
Description
1-Bromohexane-d13, also known as Hexyl-d13 bromide, is a deuterated compound with the molecular formula CD3C(CD2)4CD2Br. It is a derivative of 1-bromohexane where the hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications .
Mechanism of Action
Target of Action
1-Bromohexane-d13 is a deuterated compound that is primarily used in proteomics research It’s non-deuterated counterpart, 1-bromohexane, is known to affect the respiratory system .
Mode of Action
In these reactions, the bromine atom is replaced by another atom or group or removed with an adjacent hydrogen .
Biochemical Pathways
These reactions can influence multiple biochemical pathways depending on the specific reactants and conditions .
Pharmacokinetics
The compound’s physical properties such as its boiling point (154-158 °c), melting point (-85 °c), and density (1269 g/mL at 25 °C) can influence its pharmacokinetic behavior .
Result of Action
These products can have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and the type of reactions it undergoes .
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Bromohexane-d13 can change over time. The compound’s stability and degradation are essential factors to consider in long-term studies. Researchers have observed that this compound remains stable under specific conditions, but its effects on cellular function may vary over time . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound’s impact on cellular processes and metabolic pathways can change with varying concentrations . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for research purposes.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding its localization is essential for studying its activity and function within cells. Researchers use various techniques to determine the compound’s distribution and its impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromohexane-d13 can be synthesized through the bromination of hexane-d13. The process involves the substitution of a hydrogen atom in hexane-d13 with a bromine atom. This can be achieved using bromine (Br2) or hydrogen bromide (HBr) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction typically proceeds under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful handling of deuterated hexane and brominating agents to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the production efficiency.
Chemical Reactions Analysis
1-Bromohexane-d13 undergoes several types of chemical reactions, including:
Substitution Reactions:
Nucleophilic Substitution: In these reactions, the bromine atom is replaced by a nucleophile. Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). The major products formed depend on the nucleophile used.
Elimination Reactions:
Dehydrohalogenation: This reaction involves the removal of hydrogen and bromine atoms to form an alkene. Reagents such as potassium tert-butoxide (KOtBu) in a solvent like dimethyl sulfoxide (DMSO) are commonly used.
Addition Reactions:
Hydrogenation: The addition of hydrogen to the double bond in hexene-d13 can regenerate this compound.
Scientific Research Applications
1-Bromohexane-d13 is utilized in various scientific research fields due to its unique properties:
Chemistry:
Isotope Labeling: It is used as a labeled compound in nuclear magnetic resonance (NMR) spectroscopy for studying reaction mechanisms and molecular structures.
Biology:
Medicine:
Drug Metabolism Studies: It is used to trace the metabolic pathways of drugs, helping in understanding their pharmacokinetics and pharmacodynamics.
Industry:
Comparison with Similar Compounds
1-Bromohexane-d13 can be compared with other deuterated bromoalkanes such as:
- 1-Bromobutane-d9
- 1-Bromopentane-d11
- 1-Bromohexane
Uniqueness: The uniqueness of this compound lies in its specific chain length and the complete deuteration of the hexyl chain. This makes it particularly useful in studies requiring precise isotopic labeling and in applications where the physical properties of the compound, such as boiling point and density, are critical .
Properties
IUPAC Name |
1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Br/c1-2-3-4-5-6-7/h2-6H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDIARAMWBIKFW-UTBWLCBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583838 | |
Record name | 1-Bromo(~2~H_13_)hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130131-94-1 | |
Record name | 1-Bromo(~2~H_13_)hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 130131-94-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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